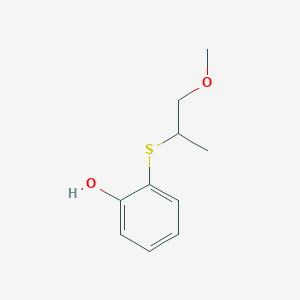

o-(1-Methoxy-2-propylthio)-phenol

Description

o-(1-Methoxy-2-propylthio)-phenol is an ortho-substituted phenolic compound characterized by a hydroxyl (-OH) group on the benzene ring and a complex substituent at the ortho position. The substituent consists of a propylthio (-S-CH₂-CH₂-CH₃) chain with a methoxy (-OCH₃) group attached to the first carbon of the propyl chain. Based on its IUPAC name, the structure can be deduced as 2-[(1-methoxypropane-2-yl)sulfanyl]phenol (Figure 1).

Properties

Molecular Formula |

C10H14O2S |

|---|---|

Molecular Weight |

198.28 g/mol |

IUPAC Name |

2-(1-methoxypropan-2-ylsulfanyl)phenol |

InChI |

InChI=1S/C10H14O2S/c1-8(7-12-2)13-10-6-4-3-5-9(10)11/h3-6,8,11H,7H2,1-2H3 |

InChI Key |

MWWVDBHGEDFDDH-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC)SC1=CC=CC=C1O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties (Theoretical):

- Molecular Formula : C₁₀H₁₄O₂S

- Molecular Weight : ~198.3 g/mol

- Functional Groups: Phenolic -OH, thioether (-S-), and methoxy (-OCH₃).

The thioether group introduces lipophilicity, while the methoxy group may moderately enhance solubility in polar solvents. The compound’s acidity is expected to be lower than unsubstituted phenol due to electron-donating effects of the methoxy group but higher than alkyl-substituted phenols due to the thioether’s weaker electron-donating capacity .

Comparison with Structurally Similar Compounds

Below is a comparative analysis of o-(1-Methoxy-2-propylthio)-phenol with structurally analogous phenolic derivatives, leveraging data from published studies.

Table 1: Structural and Thermodynamic Comparison

Substituent Effects on Physical Properties

- Lipophilicity: The thioether group in this compound increases lipophilicity compared to ether-containing analogs (e.g., 4-(2,3-epoxypropyl)-2-methoxy-phenol) due to sulfur’s lower electronegativity . o-sec-Butylphenol (alkyl substituent) exhibits higher hydrophobicity than the target compound, as alkyl chains lack polar functional groups .

- Melting Point: o-Phenylphenol has a higher melting point (55–57°C) due to aromatic stacking interactions, whereas the target compound’s melting point is expected to be lower due to flexible thioether and methoxy groups .

Chemical Reactivity

- Acidity: o-sec-Butylphenol (pKa ~10.5) is less acidic than the target compound (theoretical pKa ~9.8–10.2) due to the stronger electron-donating effect of the alkyl group versus the thioether-methoxy combination . o-Phenylphenol (pKa ~12) is less acidic due to resonance stabilization of the phenoxide ion by the aryl group .

- Oxidation Stability: Thioethers in this compound are prone to oxidation, forming sulfoxides or sulfones, unlike the stable alkyl or aryl substituents in o-sec-butylphenol and o-phenylphenol .

Preparation Methods

Etherification-Thioetherification Sequential Approach

A two-step methodology inspired by the synthesis of o-isopropoxyphenol (as detailed in) involves:

-

Selective Methoxylation : Pyrocatechol (1,2-dihydroxybenzene) undergoes mono-etherification using methyl chloride in the presence of a solid inorganic base (e.g., sodium carbonate) and a phase-transfer catalyst (PTC) such as polyethylene glycol (PEG). The PTC facilitates the transfer of the methoxide ion into the organic phase, promoting reaction with methyl chloride.

-

Thioetherification : The remaining hydroxyl group is converted to a propylthio moiety via nucleophilic substitution. Propyl bromide or iodide reacts with the phenolic oxygen, activated as a thiolate ion under basic conditions. Sodium hydrosulfite is added to prevent oxidation of the thioether to sulfoxide.

Key Parameters :

-

Molar Ratios : A 1:1 molar ratio of pyrocatechol to methyl chloride ensures mono-methoxylation, while a 10–20% excess of propyl halide drives thioetherification.

-

Catalyst : PEG-200 (MW 200) achieves 88% yield in analogous etherification reactions, as demonstrated in.

-

Solvent System : A blend of high-boiling (n-decane) and polar (isobutanol) solvents enhances solubility and post-reaction phase separation.

Directed Ortho-Metalation for Regioselective Functionalization

For precise placement of substituents, directed ortho-metalation (DoM) leverages the methoxy group’s directing effects:

-

Protection of Phenol : The hydroxyl group is protected as a methyl ether using dimethyl sulfate under alkaline conditions.

-

Lithiation and Sulfuration : Treatment with lithium diisopropylamide (LDA) deprotonates the ortho position relative to the methoxy group. Subsequent reaction with propyl disulfide introduces the thioether moiety.

-

Deprotection : Acidic hydrolysis removes the methyl protecting group, yielding the target compound.

Advantages :

-

Avoids competitive para-substitution common in electrophilic aromatic substitution.

-

Enables modular introduction of diverse substituents.

Phase-Transfer Catalysis in Thioether Formation

The patent EP0276030B1 highlights polyethylene glycols (PEGs) as cost-effective, non-toxic alternatives to crown ethers for phase-transfer catalysis. Applied to thioetherification:

-

Mechanism : PEG complexes with alkali metal thiolates (e.g., NaSPr), solubilizing them in organic phases and facilitating reaction with propyl halides.

-

Optimization :

Example Protocol :

-

Reactants : 2-methoxyphenol (1 mol), propyl bromide (1.2 mol), NaOH (1.5 mol), PEG-400 (0.1 mol), toluene/water biphasic system.

Solvent Systems and Product Isolation

A critical challenge lies in separating the product from unreacted starting materials and catalysts. The patent advocates solvent mixtures with divergent polarities (e.g., n-decane/isobutanol):

-

Post-Reaction Workup :

Mitigating Side Reactions

Over-Alkylation

Excess alkylating agent or prolonged reaction times promote di-substitution. Strategies include:

Oxidation of Thioethers

Thioethers oxidize readily to sulfoxides/sulfones under aerobic conditions. Countermeasures:

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Selectivity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Sequential Alkylation | 75–88 | 85–90 | Scalable, uses inexpensive reagents | Requires protective group chemistry |

| Directed Metalation | 65–78 | 92–95 | High regioselectivity | Sensitive to moisture/air |

| One-Pot PTC | 70–82 | 80–88 | Simplified workup | Limited to activated substrates |

Industrial-Scale Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.